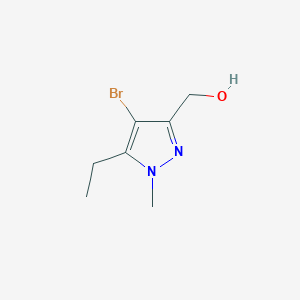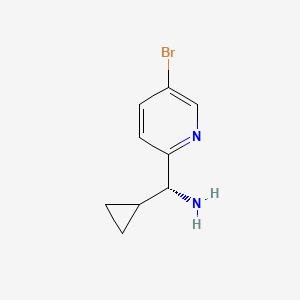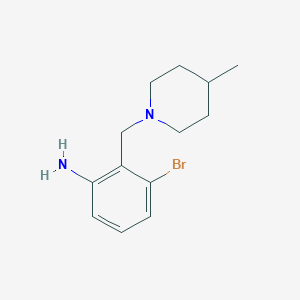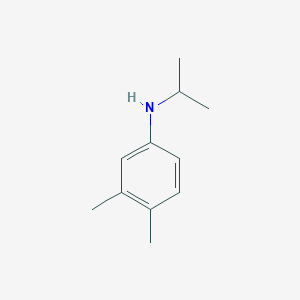
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a tetrahydrofuran ring, a methoxy group, and a butane-1-sulfonyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of tetrahydrofuran with a suitable chlorinating agent. One common method involves the use of thionyl chloride (SOCl2) in the presence of a base to facilitate the formation of the sulfonyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation Reactions: The tetrahydrofuran ring can undergo oxidation to form lactones or other oxidized products.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biochemical applications to modify or label target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Butane-2-sulfonyl chloride
- Methanesulfonyl chloride
- Tetrahydrofuran-2-sulfonyl chloride
Uniqueness
2-(((Tetrahydrofuran-2-yl)methoxy)methyl)butane-1-sulfonyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties to the molecule. This uniqueness allows it to participate in reactions and applications that may not be feasible with simpler sulfonyl chlorides.
Propiedades
Fórmula molecular |
C10H19ClO4S |
|---|---|
Peso molecular |
270.77 g/mol |
Nombre IUPAC |
2-(oxolan-2-ylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-2-9(8-16(11,12)13)6-14-7-10-4-3-5-15-10/h9-10H,2-8H2,1H3 |
Clave InChI |
ZITFUGSRHQEUAF-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCC1CCCO1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


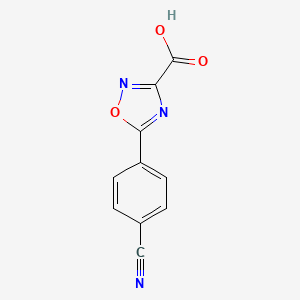



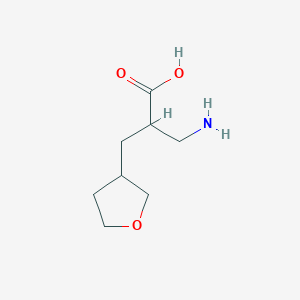
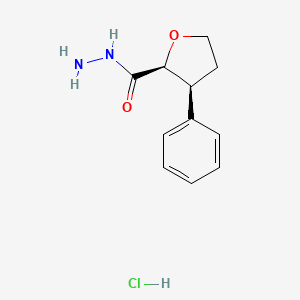
![2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide](/img/structure/B13639357.png)
